molecular formula C14H16O5 B1203239 Xestodecalactone A

Xestodecalactone A

Cat. No.: B1203239
M. Wt: 264.27 g/mol
InChI Key: AQNZLWYQYFPMBX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xestodecalactone A is a natural product found in Penicillium montanense with data available.

Scientific Research Applications

  • Synthesis and Stereochemistry:

    • A study by Yoshino, Ng, and Danishefsky (2006) described a concise total synthesis of xestodecalactone A using a Diels-Alder strategy. This process utilized an "ynoate" dienophile to assemble the resorcylinic acid scaffold, providing insights into the stereochemistry of this compound (Yoshino, Ng, & Danishefsky, 2006).
  • Chemical Structure Elucidation:

    • Bringmann et al. (2004) conducted the first synthesis of this compound, a metabolite from a sponge-derived fungus. This research helped determine the natural product's (R)-configuration, using techniques like circular dichroism (CD) spectroscopy and high-performance liquid chromatography (HPLC) (Bringmann, Lang, Michel, & Heubes, 2004).
  • Novel Synthesis Approaches:

    • Rajesh et al. (2009) developed a simple and efficient stereoselective total synthesis of xestodecalactone C, another related compound. This involved key steps such as Keck's asymmetric allylation and intramolecular Friedel–Crafts acylation (Rajesh, Suresh, Selvam, Rao, & Venkateswarlu, 2009).
  • Natural Source Exploration:

  • Biological Activity Investigations:

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

(4R)-9,11-dihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione

InChI

InChI=1S/C14H16O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h5,7-8,15,17H,2-4,6H2,1H3/t8-/m1/s1

InChI Key

AQNZLWYQYFPMBX-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

SMILES

CC1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Canonical SMILES

CC1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

Synonyms

xestodecalactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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